molecular formula C8H16N2O4S2 B109188 DL-Homocystine CAS No. 870-93-9

DL-Homocystine

Cat. No.: B109188
CAS No.: 870-93-9
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-WDSKDSINSA-N
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Description

DL-Homocystine is an organic disulfide compound formed by the oxidative dimerization of homocysteine. It is a dipeptide consisting of two homocysteine molecules joined by a disulfide bond. Homocysteine is a sulfur-containing amino acid that arises during methionine metabolism. This compound is significant in various biochemical processes and has been studied for its role in health and disease .

Mechanism of Action

Target of Action

DL-Homocystine, an oxidized form of homocysteine, primarily targets enzymes involved in the methionine metabolism . These include S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in the methionine cycle, which is essential for various biological processes such as DNA methylation and protein synthesis .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, potentially altering their function . This interaction can lead to changes in the methionine cycle, affecting the production of methionine and cysteine, two essential amino acids .

Biochemical Pathways

This compound affects the methionine cycle, a crucial biochemical pathway involved in the synthesis of methionine and cysteine . Methionine is a vital amino acid that contributes to protein synthesis and serves as a methyl donor in various biological reactions. Cysteine, on the other hand, is a sulfur-containing amino acid that plays a significant role in protein structure and function . Disruption of this pathway can lead to various downstream effects, including impaired protein synthesis and altered DNA methylation .

Pharmacokinetics

Like other amino acids, it is likely absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the methionine cycle . By interacting with enzymes in this pathway, this compound can disrupt the synthesis of methionine and cysteine, leading to potential cellular dysfunction . For instance, it has been shown to inhibit the growth of certain plant roots, suggesting a potential toxic effect at high concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other sulfur-containing amino acids, such as cysteine, can interfere with this compound’s metabolism and potentially modulate its effects . Additionally, the pH and temperature of the environment can affect the stability and activity of this compound .

Biochemical Analysis

Biochemical Properties

DL-Homocystine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to decrease the oxygen consumption rate of rat heart tissue homogenate . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the metabolism of homocysteine, a process crucial for regulating methionine availability, protein homeostasis, and DNA methylation . This suggests that this compound may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to cause a decrease in the oxygen consumption rate of rat heart tissue homogenate . This suggests that this compound may have effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolism of homocysteine, a process that is crucial for regulating methionine availability, protein homeostasis, and DNA methylation . This suggests that this compound interacts with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells . This suggests that this compound may interact with transporters or binding proteins, and have effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Homocystine can be synthesized through the oxidative dimerization of homocysteine. This process involves the oxidation of homocysteine in an aqueous solution, often using hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidative dimerization of DL-homocysteine. The process typically involves the use of DL-methionine as a starting material, which is industrially synthesized using general chemical synthesis methods. The reaction is carried out under nitrogen to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: DL-Homocystine undergoes various chemical reactions, including:

    Oxidation: Conversion to homocysteic acid.

    Reduction: Reduction back to homocysteine.

    Substitution: Reactions involving the disulfide bond.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Thiol-containing compounds under mild conditions.

Major Products:

Scientific Research Applications

DL-Homocystine has numerous applications in scientific research:

Comparison with Similar Compounds

DL-Homocystine is unique compared to other sulfur-containing amino acids due to its disulfide bond and its role in oxidative stress and cardiovascular health. Similar compounds include:

Uniqueness: this compound’s unique disulfide bond and its role in oxidative stress make it distinct from other sulfur-containing amino acids. Its involvement in cardiovascular health and disease further highlights its significance in scientific research .

Properties

IUPAC Name

(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019905, DTXSID101014691
Record name L-Homocystine
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Record name DL-Homocystine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-72-2, 870-93-9
Record name L-Homocystine
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Record name DL-Homocystine
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Record name L-Homocystine
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Record name Butanoic acid, 4,4'-dithiobis[2-amino-, (2S,2'S)-
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Record name DL-Homocystine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-4,4'-dithiobis[2-aminobutyric] acid
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Record name HOMOCYSTINE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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